

The AF10 Interactome: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: AF10

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Abstract

The **AF10** protein, also known as MLLT10, is a critical regulator of gene transcription with significant implications in both normal hematopoiesis and the pathogenesis of acute leukemia. Its function is intricately linked to its dynamic interactions with a host of other proteins, forming complexes that modulate chromatin structure and key signaling pathways. This technical guide provides an in-depth overview of the known interaction partners of **AF10**, presenting quantitative binding data, detailed experimental methodologies for identifying and characterizing these interactions, and visual representations of the associated signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working to understand and target **AF10**-mediated cellular processes.

Core Interaction Partners of AF10

The protein **AF10** engages in a multitude of protein-protein interactions that are central to its biological functions. These interactions are pivotal in processes ranging from histone modification to the regulation of critical signaling cascades. This section details the primary interaction partners of **AF10**, with a focus on both wild-type **AF10** and its oncogenic fusion protein derivatives.

The AF10-DOT1L Complex: A Key Epigenetic Regulator

A primary and well-characterized interaction of **AF10** is with the histone H3 lysine 79 (H3K79) methyltransferase, DOT1L. **AF10** functions as a crucial cofactor for DOT1L, enhancing its catalytic activity and playing a role in the regulation of gene expression. This interaction is fundamental to the oncogenic activity of MLL-**AF10** and CALM-**AF10** fusion proteins in leukemia, where the fusion proteins aberrantly recruit DOT1L to target genes, leading to their dysregulation.

AF10 and the JAK/STAT Signaling Pathway

Recent proteomic studies have unveiled a significant interaction between **AF10** fusion proteins, particularly CALM-**AF10**, and the Janus kinase 1 (JAK1). This interaction is critical for the activation of the JAK/STAT signaling pathway, which is implicated in the proliferation and survival of leukemia cells. The recruitment of JAK1 by **AF10** fusion proteins appears to stabilize JAK1 and promote downstream signaling.

Involvement in the Wnt/ β -catenin Signaling Pathway

AF10 has been identified as a key component of the Tcf4/ β -catenin transcription factor complex, which is central to the Wnt signaling pathway. In the context of intestinal homeostasis and colorectal cancer, **AF10** and its partner DOT1L are recruited to Wnt target genes in a β -catenin-dependent manner, leading to H3K79 methylation and transcriptional activation.

Other Notable Interaction Partners

Beyond the aforementioned key interactors, **AF10** has been shown to associate with a range of other proteins, including:

- GAS41: A component of the SWI/SNF chromatin remodeling complex.
- Ikaros: A lymphoid-specific transcription factor.
- FLRG: A protein involved in erythrocytic commitment.

These interactions suggest a broader role for **AF10** in chromatin remodeling and the regulation of hematopoietic differentiation.

Quantitative Analysis of AF10 Interactions

The precise quantification of protein-protein interactions is essential for a thorough understanding of their biological significance. This section presents available quantitative data on the binding affinities of **AF10** and its partners.

Interaction Partner	Method	Binding Affinity (Kd)	Reference
DOT1L (CC1)	Isothermal Titration Calorimetry (ITC)	$0.35 \pm 0.03 \mu\text{M}$	[1]
DOT1L (CC2)	Isothermal Titration Calorimetry (ITC)	$0.81 \pm 0.05 \mu\text{M}$	[1]
DOT1L (CC3)	Isothermal Titration Calorimetry (ITC)	$3.5 \pm 0.2 \mu\text{M}$	[1]
JAK1	Not yet quantified	-	-
Tcf4/ β -catenin	Not yet quantified	-	-
GAS41	Not yet quantified	-	-
Ikaros	Not yet quantified	-	-
FLRG	Not yet quantified	-	-

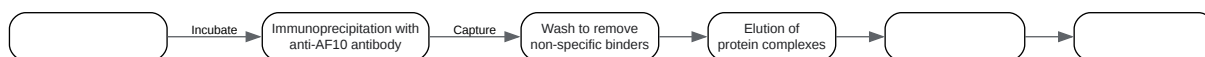
Experimental Protocols for Studying AF10 Interactions

The identification and characterization of protein-protein interactions rely on a variety of sophisticated experimental techniques. This section provides detailed methodologies for key experiments cited in the study of the **AF10** interactome.

Affinity Purification-Mass Spectrometry (AP-MS) for Interactome Profiling

AP-MS is a powerful technique for identifying the components of protein complexes. The following protocol is a generalized workflow for the identification of **AF10** interaction partners.

Experimental Workflow for AP-MS



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Caption: Workflow for identifying **AF10** interaction partners using AP-MS.

Protocol:

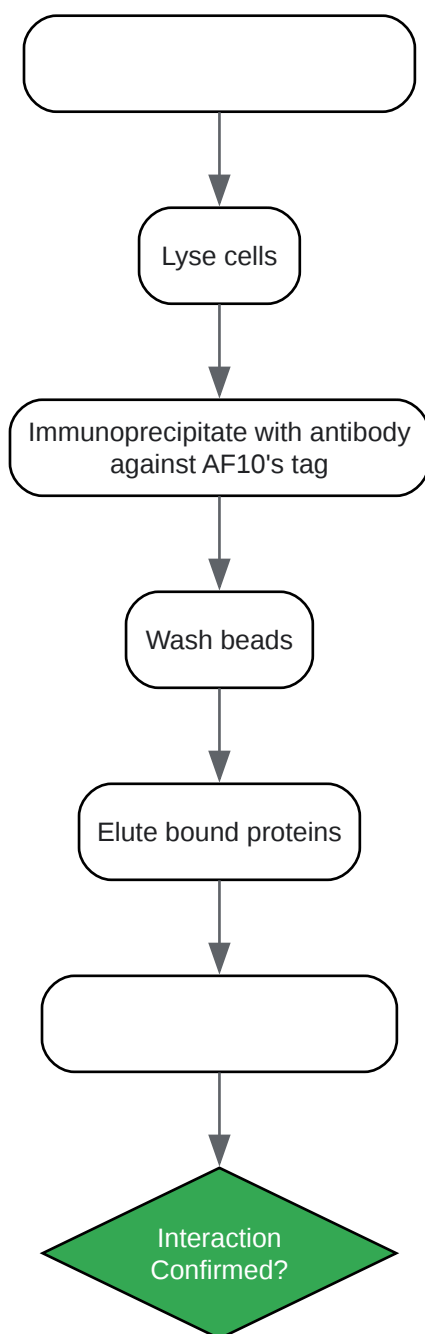
- Cell Culture and Lysis:
 - Culture human cell lines (e.g., HEK293T, K562) to 80-90% confluency.
 - Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
 - Incubate on ice for 30 minutes with periodic vortexing.
 - Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
- Immunoprecipitation:
 - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
 - Incubate the pre-cleared lysate with an anti-**AF10** antibody or a control IgG overnight at 4°C with gentle rotation.
 - Add protein A/G agarose beads and incubate for an additional 2-4 hours at 4°C.
- Washing and Elution:
 - Wash the beads three to five times with lysis buffer to remove non-specific binding proteins.

- Elute the protein complexes from the beads using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5) or by boiling in SDS-PAGE sample buffer.
- Mass Spectrometry and Data Analysis:
 - Neutralize the eluate if using a low pH buffer.
 - Reduce, alkylate, and digest the proteins with trypsin.
 - Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
 - Identify the proteins using a database search algorithm (e.g., Mascot, Sequest) against a human protein database.
 - Filter the identified proteins against the control IgG immunoprecipitation to identify specific **AF10** interactors.

Co-Immunoprecipitation (Co-IP) for Validation of Interactions

Co-IP is used to validate putative protein-protein interactions identified by larger-scale methods like AP-MS.

Logical Flow of a Co-IP Experiment



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Caption: Decision workflow for Co-IP validation of a protein interaction.

Protocol:

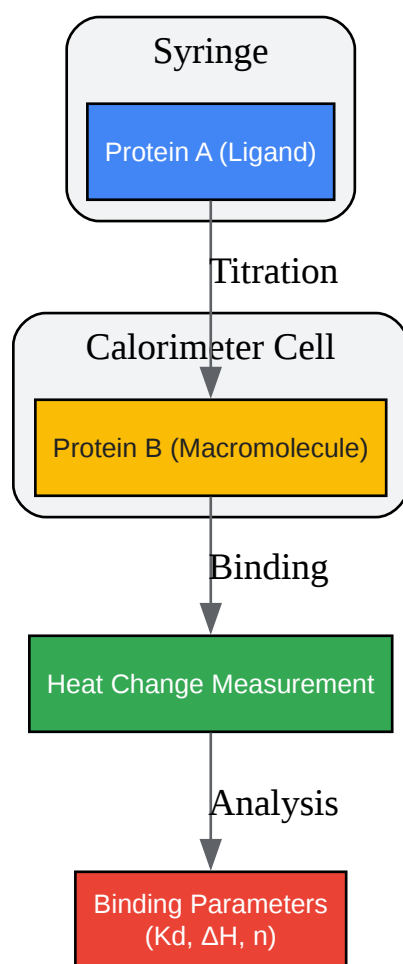
- Cell Transfection and Lysis:

- Co-transfect mammalian cells with expression vectors for tagged versions of **AF10** (e.g., FLAG-**AF10**) and the putative interaction partner (e.g., HA-JAK1).
- After 24-48 hours, lyse the cells as described in the AP-MS protocol.
- Immunoprecipitation:
 - Incubate the cell lysate with an antibody targeting the tag of the "bait" protein (e.g., anti-FLAG antibody for FLAG-**AF10**).
 - Capture the immune complexes with protein A/G beads.
- Washing and Elution:
 - Wash the beads extensively with lysis buffer.
 - Elute the bound proteins by boiling in SDS-PAGE sample buffer.
- Western Blot Analysis:
 - Separate the eluted proteins by SDS-PAGE.
 - Transfer the proteins to a PVDF membrane.
 - Probe the membrane with an antibody against the tag of the "prey" protein (e.g., anti-HA antibody for HA-JAK1).
 - A band corresponding to the molecular weight of the prey protein confirms the interaction.

Isothermal Titration Calorimetry (ITC) for Quantitative Binding Analysis

ITC is a thermodynamic technique used to directly measure the binding affinity, enthalpy, and stoichiometry of protein-protein interactions.

ITC Experimental Setup



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Caption: Schematic of an Isothermal Titration Calorimetry experiment.

Protocol:

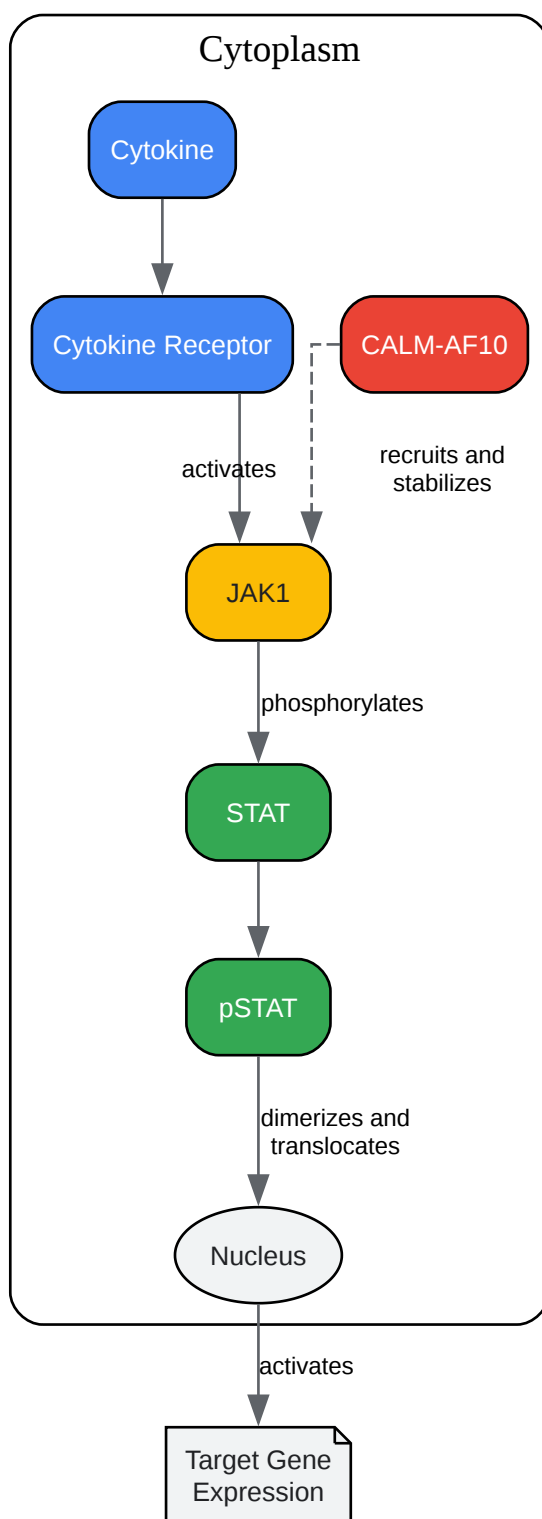
- Protein Preparation:
 - Express and purify recombinant **AF10** and the interaction partner of interest.
 - Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 5% glycerol).
 - Determine the protein concentrations accurately.
- ITC Experiment:

- Load the "macromolecule" (e.g., **AF10**) into the sample cell of the ITC instrument.
- Load the "ligand" (e.g., DOT1L) into the injection syringe at a concentration 10-20 times higher than the macromolecule.
- Perform a series of small injections of the ligand into the sample cell while monitoring the heat change.
- Data Analysis:
 - Integrate the heat change peaks to generate a binding isotherm.
 - Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (K_d), binding enthalpy (ΔH), and stoichiometry (n).

AF10 in Cellular Signaling Pathways

AF10's interactions place it at the crossroads of several critical signaling pathways, particularly those governing cell proliferation and differentiation. The following diagrams illustrate the role of **AF10** in these pathways.

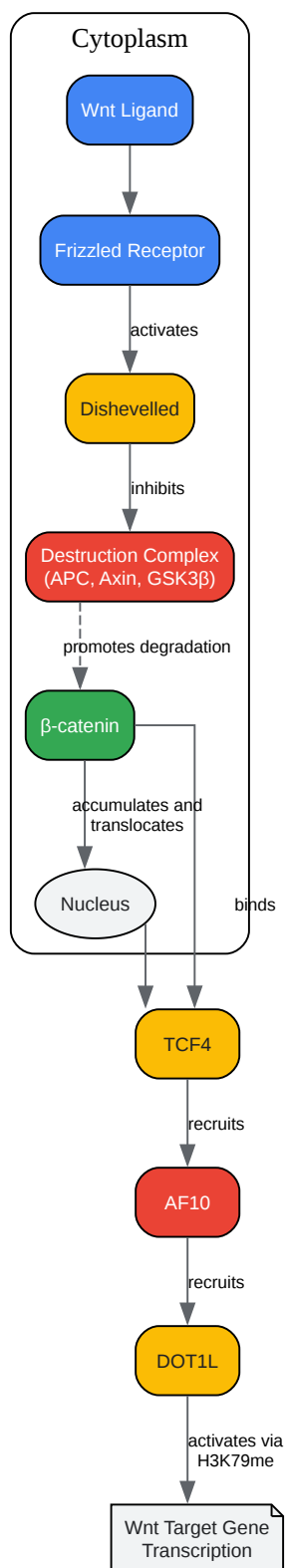
The **AF10**-JAK/STAT Signaling Cascade in Leukemia



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Caption: **AF10** fusion protein-mediated activation of the JAK/STAT pathway.

AF10's Role in Wnt/ β -catenin Signaling



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Caption: **AF10** as a coactivator in the Wnt/ β -catenin signaling pathway.

Conclusion and Future Directions

The study of the **AF10** interactome has provided profound insights into its multifaceted roles in gene regulation and disease. The interactions with DOT1L, JAK1, and components of the Wnt signaling pathway highlight **AF10** as a critical node in cellular networks controlling cell fate. For drug development professionals, these interactions present a landscape of potential therapeutic targets. Specifically, disrupting the **AF10**-DOT1L or the **AF10** fusion-JAK1 interactions could offer novel strategies for the treatment of **AF10**-rearranged leukemias.

Future research should focus on a more comprehensive and quantitative mapping of the wild-type **AF10** interactome in various cellular contexts. The application of techniques such as BioID and quantitative AP-MS will be instrumental in uncovering the full spectrum of **AF10**'s binding partners and how these interactions are modulated under different physiological and pathological conditions. A deeper understanding of the **AF10** interactome will undoubtedly pave the way for the development of more targeted and effective therapies.

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References

- 1. The leukemia-associated Mllt10/Af10-Dot1l are Tcf4/ β -catenin coactivators essential for intestinal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
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